sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate
CAS No.:
Cat. No.: VC16183513
Molecular Formula: C4H7NaO3
Molecular Weight: 130.057 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7NaO3 |
|---|---|
| Molecular Weight | 130.057 g/mol |
| IUPAC Name | sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate |
| Standard InChI | InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1+1,2+1,3+1,4+1; |
| Standard InChI Key | NBPUSGBJDWCHKC-UDJWXCBTSA-M |
| Isomeric SMILES | [13CH3][13C@H]([13CH2][13C](=O)[O-])O.[Na+] |
| Canonical SMILES | CC(CC(=O)[O-])O.[Na+] |
Introduction
Sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate is a sodium salt of a hydroxybutanoic acid derivative, where all four carbon positions are labeled with the carbon-13 isotope. This compound is particularly notable for its role in metabolic studies and tracer experiments due to its unique isotopic labeling. The presence of a hydroxyl group attached to the third carbon of a four-carbon chain makes it structurally similar to other compounds involved in energy metabolism and fatty acid synthesis.
Synthesis Methods
The synthesis of sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate typically involves methods that ensure efficient incorporation of the carbon-13 isotopes. Common reagents used in these reactions include bases like sodium ethoxide and sodium hydride, as well as reducing agents such as lithium aluminum hydride and sodium borohydride.
Biological Activity and Applications
Sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate exhibits significant biological activity, particularly in metabolic pathways related to energy production and fatty acid metabolism. Its unique isotopic labeling allows researchers to study its effects on cellular processes such as apoptosis and cell proliferation.
| Biological Activity | Description |
|---|---|
| Metabolic Pathways | Involved in energy production and fatty acid metabolism |
| Cellular Processes | Influences apoptosis and cell proliferation |
| Isotopic Labeling | Enables precise tracing of metabolic pathways |
Research Findings
Research on sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate has shown its potential effects on various biochemical pathways. It interacts with enzymes involved in fatty acid metabolism and energy production, suggesting a role in modulating signaling pathways related to cell growth and apoptosis.
| Research Focus | Findings |
|---|---|
| Metabolic Studies | Useful for tracing metabolic pathways due to its isotopic labeling |
| Biochemical Pathways | Interacts with enzymes involved in energy metabolism |
| Cellular Signaling | May modulate pathways related to cell growth and apoptosis |
Comparison with Similar Compounds
| Compound | Structure/Characteristics |
|---|---|
| Sodium Butyrate | Four-carbon short-chain fatty acid involved in gut health |
| Sodium 2-Hydroxybutyrate | Contains a hydroxyl group on the second carbon; involved in energy metabolism |
| Sodium 3-Hydroxybutyrate | Close derivative involved in ketone body metabolism |
| Sodium;(3R)-3-Hydroxy(1,2,3,4-13C4)Butanoate | Unique isotopic labeling for metabolic tracing |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume